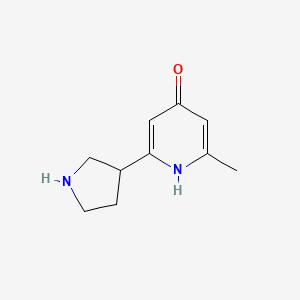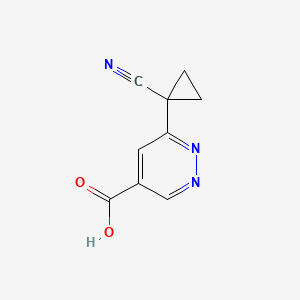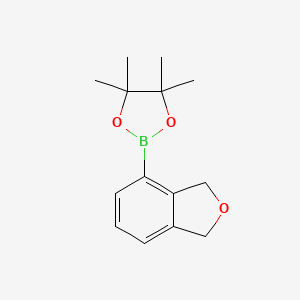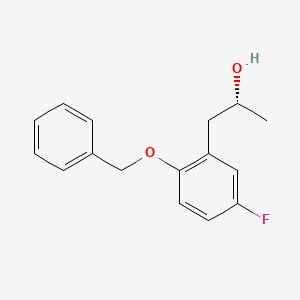![molecular formula C13H20N2O2 B13910827 N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a dimethylpropanamide moiety
Méthodes De Préparation
The synthesis of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylpyridine with methoxymethyl chloride, followed by the introduction of the dimethylpropanamide group through amide bond formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Applications De Recherche Scientifique
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxymethyl and methyl groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can be compared with other pyridine derivatives and amides. Similar compounds include:
This compound: Differing in the substitution pattern on the pyridine ring.
This compound: Varying in the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-7-14-11(10(9)8-17-5)15-12(16)13(2,3)4/h6-7H,8H2,1-5H3,(H,14,15,16) |
Clé InChI |
PVXSHGDPBHNNKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


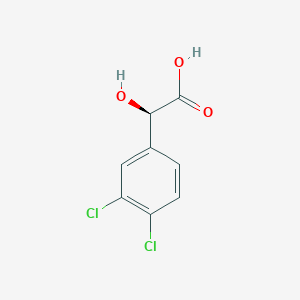


![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

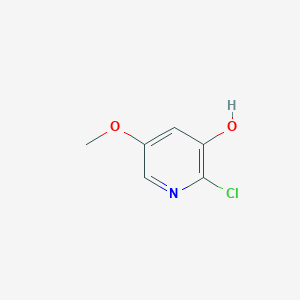
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
